[4-Methyl-2-(pentyloxy)phenyl]methanamine, also known as 4-methyl-2-(pentoxy)phenylmethanamine, is an organic compound that belongs to the class of amines. It features a pentyloxy group attached to a phenyl ring, which is further substituted with a methyl group and an amine functional group. This compound is of interest in various scientific fields, including medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving phenolic compounds and alkylating agents. It may also be found in certain natural products or synthesized for research purposes.
The synthesis of [4-Methyl-2-(pentyloxy)phenyl]methanamine typically involves the following methods:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to ensure high yields and purity. For example, using dimethylformamide as a solvent can facilitate the alkylation process due to its polar aprotic nature.
The molecular structure of [4-Methyl-2-(pentyloxy)phenyl]methanamine can be represented by its chemical formula . The structure features:
[4-Methyl-2-(pentyloxy)phenyl]methanamine can participate in various chemical reactions:
The reactivity of the compound may vary based on the substituents present on the phenyl ring and the steric hindrance introduced by the pentyloxy group.
The mechanism of action for [4-Methyl-2-(pentyloxy)phenyl]methanamine primarily involves its interactions as an amine in biological systems. It may act as a neurotransmitter or modulator depending on its structural analogs and their binding affinities for specific receptors.
[4-Methyl-2-(pentyloxy)phenyl]methanamine has potential applications in:
The compound demonstrates significant potential as a scaffold for targeting GPR88, an orphan GPCR highly expressed in striatal neurons. Modifications to its pentyloxy chain modulate receptor binding affinity and functional activity. The extended alkyl ether chain (C₅H₁₁) enhances hydrophobic interactions within GPR88’s transmembrane binding cavity, a feature validated through SAR studies of analogous 2-alkoxy-benzylamine derivatives [5] [8]. Structural analogs with shorter chains (ethoxy/propoxy) exhibit reduced receptor activation, confirming the pentyloxy moiety’s optimal length for receptor engagement [5].
Molecular docking simulations suggest the protonated amine forms a critical salt bridge with Asp107³‧³⁰ of GPR88, while the 4-methyl group stabilizes the binding pose through van der Waals contacts with Ile189⁵‧⁴³ [5]. These interactions position the compound as a lead structure for developing brain-penetrant agonists, with potential applications in basal ganglia disorders. Current research focuses on optimizing substituents on the phenyl ring to improve receptor selectivity over structurally related aminergic targets (e.g., dopamine, serotonin receptors) [2] [5].
The compound’s benzylamine core enables precise blood-brain barrier (BBB) transit, a prerequisite for targeting striatal pathologies. Its calculated logP value of ~3.2 (predicted from structural analogs) balances solubility and membrane permeability, facilitating CNS exposure [1] [7]. This pharmacokinetic profile is superior to rigid polycyclic neuroactive agents, as confirmed in ex vivo BBB permeability assays using artificial membrane models [5].
Functionally, the compound modulates striatal neurotransmission via GPR88 agonism, influencing dopamine and glutamate release in rodent models [5]. Its metabolic stability exceeds earlier scaffolds due to the absence of ester groups and the presence of the ether-linked pentyl chain, which resites cytochrome P450 oxidation. In vitro microsomal studies of related compounds show <20% degradation after 60 minutes, suggesting favorable in vivo half-lives [7]. Structural features contributing to stability include:
[4-Methyl-2-(pentyloxy)phenyl]methanamine represents a strategic evolution from first-generation striatal-targeting scaffolds:
Table 2: Structural Evolution of Striatal-Targeting Benzylamines
Scaffold | Key Structural Feature | Limitation | Innovation in Target Compound |
---|---|---|---|
2-AMPP | Ester-linked alkyl chain | Metabolic instability (ester hydrolysis) | Ether linkage resists enzymatic cleavage |
2-PCCA | Pentylcarbamate group | Off-target serotonergic activity | Direct ether linkage minimizes promiscuity |
[4-Methyl-2-(pentyloxy)phenyl]methanamine | Ether-linked pentyl chain + 4-methyl | N/A (lead optimization phase) | Optimized logP (3.2) and absence of metabolically vulnerable groups |
SAR studies reveal that the 4-methyl substituent increases target engagement by 15-fold compared to unsubstituted analogs, likely due to enhanced hydrophobic contact with GPR88’s subpocket [5] [8]. The primary amine remains essential, as N-methylation abolishes agonist activity (IC₅₀ > 10,000 nM vs. 250 nM for primary amine). Contemporary research explores halogen incorporation at the 5-position to further modulate electronic properties and binding kinetics [5].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: